Tetradecanedioic acid

Description

This compound has been reported in Drosophila melanogaster, Arabidopsis thaliana, and Pinus radiata with data available.

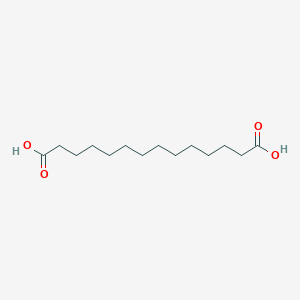

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

tetradecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h1-12H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHCYKULIHKCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCC(=O)O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061166 | |

| Record name | Tetradecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetradecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.2 mg/mL | |

| Record name | Tetradecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

821-38-5 | |

| Record name | Tetradecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRADECANEDIOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADECANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEC3AC47H1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetradecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetradecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanedioic acid (TDDA), a 14-carbon α,ω-dicarboxylic acid, is a valuable chemical intermediate with applications in the synthesis of high-performance polymers, lubricants, adhesives, and as a potential biomarker. This technical guide provides a comprehensive overview of the primary chemical and biotechnological pathways for the synthesis of this compound. Detailed experimental protocols, quantitative data, and visual representations of the synthesis workflows are presented to facilitate understanding and replication by researchers and professionals in the field.

Chemical Synthesis Pathways

Several chemical routes have been established for the synthesis of this compound, primarily involving oxidation, chain extension, and coupling reactions.

Synthesis from Cyclododecanone via Baeyer-Villiger Oxidation and Chain Extension

This pathway involves the expansion of a 12-carbon ring to a 14-membered lactone, followed by hydrolysis and oxidation.

Experimental Protocol:

Step 1: Baeyer-Villiger Oxidation of Cyclododecanone to Dodecanolide A solution of cyclododecanone in a suitable solvent such as chloroform or dichloromethane is treated with an oxidizing agent. Common oxidizing agents for this reaction include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction mixture is then washed with a sodium bicarbonate solution to remove acidic byproducts, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated to yield crude dodecanolide. Purification can be achieved by column chromatography on silica gel.

Step 2: Hydrolysis of Dodecanolide to 12-Hydroxydodecanoic Acid The purified dodecanolide is hydrolyzed by refluxing with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. After the reaction is complete, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the 12-hydroxydodecanoic acid. The product is then filtered, washed with cold water, and dried.

Step 3: Conversion of 12-Hydroxydodecanoic Acid to 12-Bromododecanoic Acid The hydroxyl group is converted to a bromide using a reagent like hydrobromic acid in the presence of a phase-transfer catalyst or by reaction with phosphorus tribromide.

Step 4: Chain Extension via Cyanation and Hydrolysis The 12-bromododecanoic acid is then subjected to nucleophilic substitution with sodium or potassium cyanide in a suitable solvent to yield 13-cyanotridecanoic acid. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields this compound.

Quantitative Data:

| Step | Reactants | Reagents/Catalysts | Reaction Conditions | Yield |

| 1 | Cyclododecanone | m-CPBA, Dichloromethane | Room temperature, 24 h | ~85% |

| 2 | Dodecanolide | NaOH (aq), then HCl (aq) | Reflux, 4 h | >90% |

| 3 | 12-Hydroxydodecanoic Acid | HBr, Phase-transfer catalyst | Varies | ~80-90% |

| 4 | 12-Bromododecanoic Acid | NaCN, then H₃O⁺/H₂O | Varies | ~70-80% |

Synthesis Workflow:

Synthesis from Oleic Acid via Ozonolysis and Chain Extension

This method utilizes the readily available renewable resource, oleic acid, which is cleaved at its double bond to produce shorter-chain dicarboxylic acids that can be further elongated.

Experimental Protocol:

Step 1: Ozonolysis of Oleic Acid to Azelaic Acid and Pelargonic Acid A solution of oleic acid in a non-participating solvent (e.g., dichloromethane or methanol) is cooled to a low temperature (typically -78 °C). A stream of ozone gas is then bubbled through the solution until a blue color persists, indicating an excess of ozone. The reaction mixture is then purged with an inert gas (e.g., nitrogen or oxygen) to remove excess ozone. The resulting ozonide is then worked up under oxidative conditions (e.g., using hydrogen peroxide) to yield azelaic acid (nonanedioic acid) and pelargonic acid (nonanoic acid). The dicarboxylic acid, azelaic acid, is separated from the monocarboxylic acid by extraction or crystallization.[1]

Step 2: Chain Extension of Azelaic Acid Azelaic acid can be elongated to this compound through several methods, including Kolbe electrolysis or by conversion to a dihalide followed by a chain extension sequence similar to the one described for the cyclododecanone route. For instance, azelaic acid can be reduced to 1,9-nonanediol, which is then converted to 1,9-dibromononane. Reaction with the sodium salt of diethyl malonate, followed by hydrolysis and decarboxylation, would extend the chain by two carbons at each end, but this would lead to a C13 diacid. A more direct C14 synthesis would require a different strategy, such as a coupling reaction.

A more direct, though less common, approach would involve the conversion of azelaic acid to its monoester, followed by conversion to the acid chloride and coupling with a suitable organometallic reagent to introduce the additional carbons, followed by further functional group manipulations.

Quantitative Data:

| Step | Reactants | Reagents/Catalysts | Reaction Conditions | Yield |

| 1 | Oleic Acid | O₃, then H₂O₂ | -78 °C to room temp. | High for cleavage |

| 2 | Azelaic Acid | Multi-step | Varies | Varies |

Logical Relationship:

Biotechnological Synthesis Pathway

The microbial conversion of n-alkanes and fatty acids offers a more sustainable route to dicarboxylic acids. The yeast Candida tropicalis is particularly effective in this biotransformation.

Fermentation of n-Tetradecane using Candida tropicalis

This pathway utilizes the ω-oxidation pathway in yeast to convert the terminal methyl groups of n-tetradecane into carboxylic acids.

Experimental Protocol:

Step 1: Inoculum Preparation A culture of Candida tropicalis is grown in a suitable pre-culture medium containing a carbon source (e.g., glucose), nitrogen source (e.g., yeast extract, peptone), and essential minerals. The culture is incubated at a controlled temperature (typically 28-30 °C) with shaking to ensure adequate aeration until it reaches the exponential growth phase.

Step 2: Fermentation The main fermentation is carried out in a bioreactor with a defined production medium. The medium typically contains the substrate (n-tetradecane or tetradecanoic acid), a nitrogen source (e.g., ammonium sulfate), phosphate source (e.g., potassium phosphate), and trace elements. The pH of the medium is controlled (usually between 6.0 and 7.5), and the temperature is maintained at 28-30 °C. Aeration and agitation are critical parameters to ensure sufficient oxygen supply for the oxidation reactions. The fermentation is monitored for cell growth and product formation over several days.

Step 3: Product Recovery and Purification After the fermentation is complete, the biomass is separated from the broth by centrifugation or microfiltration. The supernatant, containing the this compound, is then acidified to precipitate the dicarboxylic acid, which has low solubility in acidic aqueous solutions. The precipitated acid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., hot water or ethanol) to obtain a high-purity product.

Quantitative Data:

| Parameter | Value |

| Microorganism | Candida tropicalis |

| Substrate | n-Tetradecane |

| Temperature | 28-30 °C |

| pH | 6.0 - 7.5 |

| Fermentation Time | 96 - 144 hours |

| Product Titer | Can exceed 100 g/L[2] |

| Yield | Varies depending on strain and conditions |

Biotechnological Synthesis Workflow:

References

An In-depth Technical Guide on the Natural Sources and Occurrence of Tetradecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanedioic acid, a 14-carbon α,ω-dicarboxylic acid, is a molecule of growing interest in various scientific fields, including polymer chemistry, and as a potential biomarker in biomedical research.[1] Its natural occurrence, primarily as a structural component in plants and as a metabolic byproduct in animals, provides a foundation for understanding its biological roles and potential applications. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental analysis of this compound.

Natural Occurrence of this compound

This compound is found in a variety of natural sources, most notably as a key monomer in the complex biopolyesters of plants, namely cutin and suberin. It is also an endogenous metabolite in animals, produced through the omega-oxidation of fatty acids.

Plant Sources: A Constituent of Cutin and Suberin

Cutin and suberin are insoluble lipid polyesters that form protective barriers on the surfaces of plants.[2][3] Cutin is the main component of the plant cuticle, covering the aerial parts of plants, while suberin is found in underground parts, barks, and wound-healing tissues.[4] These polymers are composed of glycerol and a variety of long-chain fatty acids, including α,ω-dicarboxylic acids. This compound is one of the dicarboxylic acids that can be found in the monomeric composition of suberin.[5]

The composition of suberin, and therefore the concentration of this compound, can vary significantly between plant species and even different tissues within the same plant. For example, the suberin of cork oak (Quercus suber) is a well-studied source of dicarboxylic acids.[6][7]

Animal Sources: A Product of Fatty Acid Metabolism

In animals, this compound is formed through the omega (ω)-oxidation of tetradecanoic acid (myristic acid).[8][9] This is a minor metabolic pathway for fatty acid degradation that occurs primarily in the endoplasmic reticulum of the liver and kidneys.[9] The omega-oxidation pathway becomes more significant when the primary fatty acid breakdown pathway, beta-oxidation, is impaired.[8] This metabolic route converts the terminal methyl group of a fatty acid into a carboxylic acid, thus forming a dicarboxylic acid.

Quantitative Data on this compound Occurrence

The following table summarizes the available quantitative data on the occurrence of C14 dicarboxylic acid (this compound) in the suberin of various plant species. It is important to note that the data is presented as a relative percentage of the total identified suberin monomers.

| Plant Species | Tissue | C14 Dicarboxylic Acid (% of total suberin monomers) | Reference |

| Quercus suber (Cork Oak) | Cork | Present, but not individually quantified in the provided abstracts. Dicarboxylic acids are a major component. | [6][7] |

| Arabidopsis thaliana | Root | ~70% of aliphatic suberin is ω-hydroxy acids and dioic acids. Specific percentage for C14 not detailed. | [5] |

Note: The available literature often groups dicarboxylic acids together or focuses on the more abundant C16 and C18 chains. Precise quantification of this compound across a wide range of species is an area requiring further research.

Biosynthesis and Signaling Pathways

Omega-Oxidation of Fatty Acids in Animals

The primary route for the biosynthesis of this compound in animals is the omega-oxidation of tetradecanoic acid. This pathway involves a series of enzymatic reactions.[8][9][10]

Biosynthesis of Suberin Monomers in Plants

In plants, the biosynthesis of suberin monomers, including dicarboxylic acids, is a complex process involving fatty acid synthesis, elongation, and modification. The following diagram illustrates a generalized workflow for the production of these monomers.

Role in Signaling

While specific signaling pathways for this compound are not well-defined, some dicarboxylic acids, such as citrate, have been shown to play a role in regulating gene expression in plants, particularly in response to biotic and abiotic stress.[11] Very-long-chain fatty acids, the precursors to long-chain dicarboxylic acids in plants, are also implicated in stress signaling.[2][4] Further research is needed to elucidate the specific signaling functions of this compound.

Experimental Protocols: Analysis of this compound from Plant Suberin

The analysis of this compound from plant sources typically involves the isolation of the suberin polymer, followed by depolymerization and analysis of the resulting monomers by gas chromatography-mass spectrometry (GC-MS).[12][13]

Sample Preparation and Delipidation

-

Tissue Collection and Grinding: Collect fresh plant tissue (e.g., roots, bark). For dried material, ensure it is finely ground.

-

Solvent Extraction (Delipidation): To remove soluble lipids (waxes, free fatty acids), perform exhaustive extraction with a series of organic solvents. A typical sequence is:

-

Dichloromethane

-

Methanol

-

This process yields a delipidated plant residue containing the insoluble suberin polymer.[14]

-

Depolymerization of Suberin (Transesterification)

-

Reagent Preparation: Prepare a solution of 1% (w/v) sodium methoxide in methanol.

-

Reaction: Add the sodium methoxide solution to the dried, delipidated plant residue.

-

Incubation: Heat the mixture at 60°C for 2 hours to cleave the ester bonds of the suberin polymer, releasing the fatty acid methyl esters (FAMEs).[12]

-

Acidification and Extraction: After cooling, acidify the reaction mixture to a pH of approximately 6 with sulfuric acid. Extract the FAMEs with dichloromethane.

Derivatization

-

Purpose: To increase the volatility and thermal stability of the monomers for GC-MS analysis, hydroxyl groups are derivatized.

-

Silylation: A common method is to treat the dried extract with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine at 70°C for 30 minutes. This converts hydroxyl groups to trimethylsilyl (TMS) ethers.[15]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: Inject the derivatized sample into the GC-MS system.

-

Separation: Use a suitable capillary column (e.g., HP-5MS) to separate the different suberin monomers based on their boiling points and interactions with the stationary phase.

-

Detection and Identification: As the compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used to identify the individual monomers, including the TMS derivative of this compound methyl ester, by comparing them to mass spectral libraries and standards.

-

Quantification: For quantitative analysis, an internal standard (e.g., a C15 or C17 dicarboxylic acid) should be added at the beginning of the procedure to account for any sample loss during preparation.[13] The concentration of this compound is then determined by comparing its peak area to that of the internal standard.

Conclusion

This compound is a naturally occurring dicarboxylic acid with significant presence in the plant kingdom as a component of suberin and cutin, and in the animal kingdom as a product of fatty acid metabolism. Understanding its natural sources and the pathways of its formation is crucial for exploring its potential applications. The provided experimental protocols offer a robust framework for the extraction and quantification of this compound from natural matrices, enabling further research into its biological functions and industrial utility. The continued investigation into the quantitative distribution of this molecule across different species and its potential role in biological signaling will undoubtedly open new avenues for scientific discovery and technological innovation.

References

- 1. Analytical Method Cluster Development for Comprehensive Characterisation of Suberinic Acids Derived from Birch Outer Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]

- 3. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. byjus.com [byjus.com]

- 9. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]

- 10. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers [jove.com]

- 13. Root Aliphatic Suberin Analysis Using Non-extraction or Solvent-extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The making of suberin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Solubility of Tetradecanedioic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetradecanedioic acid in various organic solvents. The information is compiled to assist researchers, chemists, and formulation scientists in academia and the pharmaceutical industry. This document summarizes available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow of the experimental process.

Core Concepts in Solubility

This compound (C₁₄H₂₆O₄), a long-chain dicarboxylic acid, exhibits solubility characteristics that are crucial for its application in chemical synthesis, polymer production, and pharmaceutical formulations. Its solubility is primarily governed by the principle of "like dissolves like," indicating a higher affinity for polar solvents due to the presence of two carboxylic acid functional groups. As is common with many organic acids, the solubility of this compound is also significantly influenced by temperature, generally increasing as the temperature rises.[1]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 25 | 52 mg/mL[2] | 201.27 mM[2] | Requires sonication for dissolution.[3] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 50 mg/mL[3] | 193.53 mM[3] | Requires sonication for dissolution.[3] |

| Ethanol | 25 | < 1 mg/mL[2] | - | Slightly soluble. |

| Methanol | Not Specified | Slightly Soluble[4] | - | Qualitative observation. |

| Water | Not Specified | 0.2 mg/mL[5][6] | - | Practically insoluble.[6] |

Experimental Protocols for Solubility Determination

A precise understanding of solubility requires standardized experimental procedures. The static equilibrium method, often coupled with gravimetric analysis, is a widely accepted technique for determining the solubility of a solid compound in a solvent.

Static Equilibrium Method (Shake-Flask)

This method involves creating a saturated solution of the solute in the solvent at a controlled temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (±0.0001 g)

-

Thermostatically controlled oven

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Pipettes and other standard laboratory glassware

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that solid-liquid equilibrium is reached. The equilibration time should be sufficient for the concentration of the dissolved solid to become constant.

-

Phase Separation: Once equilibrium is established, cease agitation and allow the vials to rest in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to permit the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the experiment) to avoid precipitation or further dissolution. Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any suspended solid particles.

-

Concentration Analysis (Gravimetric Method): a. Weigh the vial containing the filtered saturated solution to determine the total mass of the solution. b. Place the vial in a thermostatically controlled oven at a temperature sufficient to evaporate the solvent without degrading the this compound. c. Once the solvent has completely evaporated, cool the vial in a desiccator and weigh it to determine the mass of the dissolved solid. d. Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculation of Solubility: The solubility can be expressed in various units, such as grams of solute per 100 g of solvent or mole fraction.

-

g/100g solvent: Solubility = (mass of residue / (mass of solution - mass of residue)) * 100

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the static equilibrium method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound CAS#: 821-38-5 [m.chemicalbook.com]

- 5. This compound | C14H26O4 | CID 13185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

An In-depth Technical Guide to the Physicochemical Properties and Metabolic Significance of Tetradecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of tetradecanedioic acid, complete with detailed experimental protocols for their determination. Furthermore, it delves into the metabolic pathways associated with this long-chain dicarboxylic acid and outlines a typical workflow for its analysis in biological matrices.

Physicochemical Data of this compound

This compound, a 14-carbon α,ω-dicarboxylic acid, possesses distinct physical properties owing to its long aliphatic chain and two terminal carboxylic acid groups. The following table summarizes its key physical constants.

| Property | Value | Source(s) |

| Melting Point | 124-127 °C | [1][2][3] |

| 124-129 °C | [4] | |

| Boiling Point | 427.81 °C (rough estimate) | [2][5] |

Experimental Protocols

The determination of the melting and boiling points of a pure crystalline solid like this compound requires precise experimental techniques to ensure accuracy.

Melting Point Determination using the Capillary Method

The melting point of this compound can be accurately determined using the capillary method with either a Mel-Temp apparatus or a Thiele tube setup. This method relies on heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.

Materials:

-

This compound, finely powdered

-

Capillary tubes (sealed at one end)

-

Mel-Temp apparatus or Thiele tube setup

-

Thermometer (calibrated)

-

Heating oil (for Thiele tube)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle to ensure uniform packing and heat transfer.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.

-

Apparatus Setup:

-

Mel-Temp Apparatus: The packed capillary tube is placed in the designated slot of the Mel-Temp apparatus.

-

Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or a small piece of tubing, ensuring the sample is aligned with the thermometer bulb. The thermometer and attached capillary are then immersed in the oil of the Thiele tube.

-

-

Heating and Observation:

-

The apparatus is heated at a moderate rate until the temperature is about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to a slow and steady 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating medium.

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically 0.5-2 °C.

Boiling Point Determination using the Thiele Tube Method

Due to its high boiling point and solid state at room temperature, a modified capillary method within a Thiele tube is suitable for determining the boiling point of this compound.

Materials:

-

This compound

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thiele tube

-

High-temperature heating oil (e.g., silicone oil)

-

Thermometer (calibrated)

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample.

-

Apparatus Assembly: The test tube is attached to a thermometer. This assembly is then placed into the Thiele tube containing the heating oil, ensuring the sample is below the oil level.

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: Heating is continued until a steady and continuous stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.

-

Boiling Point Determination: The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube. This indicates that the vapor pressure of the substance is equal to the atmospheric pressure.

Metabolic Pathways and Experimental Workflows

This compound is a product of fatty acid metabolism and can be further processed through peroxisomal oxidation. Understanding these pathways and the methods to analyze this dicarboxylic acid is crucial for researchers in various fields.

Omega (ω)-Oxidation of Fatty Acids

Long-chain fatty acids can undergo ω-oxidation in the endoplasmic reticulum, a process that introduces a hydroxyl group at the terminal methyl carbon, which is subsequently oxidized to a carboxylic acid, forming a dicarboxylic acid like this compound.

Caption: Omega-Oxidation Pathway of Fatty Acids.

Peroxisomal β-Oxidation of Dicarboxylic Acids

Once formed, long-chain dicarboxylic acids are preferentially metabolized in peroxisomes via β-oxidation, where they are chain-shortened.

References

- 1. researchgate.net [researchgate.net]

- 2. Peroxisomes can oxidize medium- and long-chain fatty acids through a pathway involving ABCD3 and HSD17B4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]

Spectral Analysis of Tetradecanedioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for Tetradecanedioic acid (CAS No. 821-38-5), a long-chain dicarboxylic acid. The information presented herein is intended to support research, development, and quality control activities where the characterization of this molecule is critical. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Quantitative Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.16 | Triplet | -CH ₂-COOH |

| ~1.53 | Quintet | -CH₂-C H₂-COOH |

| ~1.27 | Multiplet | -(CH ₂)₈- |

Solvent: H₂O[1]

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| ~180 | -C OOH |

| ~35 | -C H₂-COOH |

| ~30 | -(C H₂)ₙ- |

| ~25 | -CH₂-C H₂-COOH |

Note: The chemical shifts for the internal methylene groups often overlap in the 29-30 ppm region.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3300-2500 | Strong, Broad | O-H stretch (from hydrogen-bonded dimer) |

| 2920, 2850 | Strong | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (from hydrogen-bonded dimer) |

| ~1470, ~1430 | Medium | C-H bend (scissoring) |

| ~1280 | Strong | C-O stretch |

| ~920 | Medium, Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments of this compound

| m/z | Ion | Notes |

| 258 | [M]⁺ | Molecular Ion |

| 241 | [M-OH]⁺ | Loss of a hydroxyl radical |

| 240 | [M-H₂O]⁺ | Loss of water |

| 213 | [M-COOH]⁺ | Loss of a carboxyl group |

| 129 | Common fragment in long-chain dicarboxylic acids | |

| 111 | Common fragment in long-chain dicarboxylic acids |

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of solid this compound.

Methodology: Solid-State NMR (ssNMR)

-

Sample Preparation:

-

A sample of finely powdered this compound (50-100 mg) is packed into a zirconia rotor (typically 4 mm or 7 mm diameter).

-

-

Instrumentation:

-

A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is used.

-

-

¹H NMR Acquisition:

-

The spectrum is acquired using a single-pulse experiment.

-

Magic-angle spinning is employed at a rate of 5-15 kHz to average out anisotropic interactions and obtain narrower lines.

-

-

¹³C NMR Acquisition:

-

A Cross-Polarization Magic-Angle Spinning (CP/MAS) experiment is performed to enhance the signal of the low-abundance ¹³C nuclei.

-

High-power proton decoupling is applied during acquisition to remove ¹H-¹³C scalar couplings.

-

-

Data Processing:

-

The Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.

-

Chemical shifts are referenced to an external standard, such as adamantane.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation:

-

A small amount of the solid this compound sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample is brought into firm contact with the crystal using a pressure clamp.

-

The sample spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

ATR correction may be applied to the data.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

-

Sample Preparation (Derivatization):

-

To increase volatility for GC analysis, the carboxylic acid groups are often derivatized, for example, by silylation.

-

A small amount of this compound is dissolved in an appropriate solvent, and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added. The mixture is heated to ensure complete reaction.

-

-

Instrumentation:

-

A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a quadrupole or ion trap analyzer).

-

-

GC Separation:

-

The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5).

-

-

MS Analysis:

-

As the derivatized compound elutes from the GC column, it enters the mass spectrometer.

-

Electron Ionization (EI) is commonly used to generate a characteristic fragmentation pattern.

-

-

Data Processing:

-

The mass spectrum is recorded, showing the relative abundance of different fragment ions.

-

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the spectral analysis of this compound.

Caption: Experimental workflow for the spectral analysis of this compound.

Caption: Primary fragmentation pathways of this compound in Mass Spectrometry.

References

Thermogravimetric Analysis of Tetradecanedioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and decomposition of materials. In the pharmaceutical and materials science sectors, TGA provides critical insights into the behavior of active pharmaceutical ingredients (APIs), excipients, and polymers at elevated temperatures. This guide offers an in-depth examination of the thermogravimetric analysis of Tetradecanedioic acid, a long-chain dicarboxylic acid with applications in polymer synthesis and as a potential biomedical material. Understanding its thermal properties is essential for its formulation, processing, and storage.

This compound (C14H26O4) is a saturated dicarboxylic acid with a 14-carbon chain. Its thermal behavior is dictated by the stability of the carboxylic acid groups and the hydrocarbon chain. This document outlines the expected thermal decomposition profile, provides detailed experimental protocols for TGA, and discusses the interpretation of the resulting data.

Thermal Decomposition Profile of this compound

| Thermal Event | Anticipated Temperature Range (°C) | Expected Mass Loss (%) | Description |

| Initial Mass Loss | 150 - 250 | Variable | Loss of adsorbed or bound water, or initial sublimation of the material. The melting point of this compound is reported to be in the range of 124-127 °C. |

| Primary Decomposition | 250 - 400 | ~34.8% per COOH group | Decarboxylation, the primary decomposition step for dicarboxylic acids, resulting in the loss of carbon dioxide. This may occur in one or two steps. |

| Secondary Decomposition | > 400 | Variable | Fragmentation and decomposition of the remaining hydrocarbon backbone at higher temperatures. |

Experimental Protocols

A standard TGA experiment involves heating a small sample of the material at a constant rate in a controlled atmosphere and continuously measuring its mass.

Instrumentation and Consumables

-

Thermogravimetric Analyzer: Capable of heating to at least 600°C with a sensitive microbalance.

-

Sample Pans: Platinum or alumina pans are recommended for their inertness at high temperatures.

-

Purge Gas: High-purity nitrogen (99.999%) for an inert atmosphere to prevent oxidative decomposition.

-

Analytical Balance: For accurate weighing of the sample.

Experimental Workflow

Tetradecanedioic Acid: A Comprehensive Safety Evaluation for Scientific Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanedioic acid (CAS No. 821-38-5), also known as 1,12-dodecanedicarboxylic acid, is a dicarboxylic acid with the molecular formula C14H26O4.[1] It presents as a white to almost white crystalline powder.[1] This document provides a detailed overview of the safety data for this compound, compiled from various safety data sheets (SDS) and regulatory information, to inform its safe handling and use in research and development settings.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior under various experimental and storage conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C14H26O4 | [1] |

| Molecular Weight | 258.35 g/mol | [1] |

| Appearance | White to Almost White Crystal - Powder | [1] |

| Melting Point | 127°C | [1] |

| Odor | No data available | [1] |

| pH | No data available | [1] |

| Boiling Point | No data available | [1] |

| Flash Point | No data available | [1] |

| Vapor Pressure | No data available | [1] |

| Solubility in water | Slightly soluble | [2] |

Toxicological Information

Based on available safety data sheets, this compound is classified as a skin and eye irritant.[1] Detailed toxicological endpoints from specific studies are not consistently available across public sources. The following sections outline the hazard classifications and the standardized experimental protocols used to determine such hazards.

Acute Toxicity

Skin Corrosion/Irritation

This compound is classified as causing skin irritation (H315).[1]

Serious Eye Damage/Eye Irritation

This compound is classified as causing serious eye irritation (H319).[1]

Experimental Protocols

The toxicological classifications of this compound are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of safety data.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion. The test is typically conducted on albino rabbits.

Methodology:

-

Animal Selection: Healthy young adult albino rabbits are used.

-

Test Substance Application: A small area of the animal's skin is shaved. The test substance (0.5 g for solids) is applied to the skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is graded according to a standardized scoring system. The mean scores for erythema and edema are used to classify the substance.

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline outlines the procedure for assessing the potential of a substance to cause eye irritation or corrosion. The test is also typically performed on albino rabbits.

Methodology:

-

Animal Selection: Healthy young adult albino rabbits are used.

-

Test Substance Instillation: A single dose of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

-

Scoring: The severity of the eye reactions is graded according to a standardized scoring system. The scores for each parameter are used to classify the substance.

Handling and Storage

Proper handling and storage procedures are critical to ensure safety in a laboratory setting.

-

Handling: Handling should be performed in a well-ventilated area.[1] Wear suitable protective equipment, including gloves and eye protection.[1] Prevent the dispersion of dust.[1] Wash hands and face thoroughly after handling.[1] Use a local exhaust system if dust or aerosol will be generated.[1] Avoid contact with skin, eyes, and clothing.[1]

-

Storage: Keep the container tightly closed.[1] Store in a cool and dark place.[1] Store away from incompatible materials such as oxidizing agents.[1]

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

-

If on Skin: Wash with plenty of water.[1] If skin irritation occurs, get medical advice or attention.[1] Take off contaminated clothing and wash it before reuse.[1]

-

If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1] If eye irritation persists, get medical advice or attention.[1]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention if you feel unwell.

-

If Swallowed: Rinse mouth. Get medical advice/attention if you feel unwell.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Dry chemical, foam, water spray, carbon dioxide.[1]

-

Specific Hazards: Hazardous combustion products may include carbon monoxide and carbon dioxide.[1]

-

Advice for Firefighters: Fire-extinguishing work should be done from the windward side.[1] Uninvolved persons should be evacuated to a safe place.[1]

Ecological Information

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.

Regulatory Information

This compound is listed on the European Chemicals Agency (ECHA) inventory of registered substances under the REACH regulation.[1]

Conclusion

This technical guide provides a summary of the available safety information for this compound. The primary hazards identified are skin and eye irritation. Researchers, scientists, and drug development professionals should adhere to the recommended handling, storage, and first-aid procedures to ensure a safe working environment. While specific quantitative toxicity data is limited in the public domain, the provided classifications and descriptions of standardized testing protocols offer a robust foundation for risk assessment and safe laboratory practice.

References

The Biological Role of Tetradecanedioic Acid: A Technical Guide for Researchers

An In-depth Examination of a Key Dicarboxylic Acid Metabolite in Cellular Processes and Disease

Introduction

Tetradecanedioic acid (TDA), a 14-carbon α,ω-dicarboxylic acid, is an endogenous metabolite that has garnered increasing attention in the scientific community.[1] Initially viewed as a minor product of fatty acid metabolism, recent studies have illuminated its multifaceted roles in various physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the biological significance of this compound, with a focus on its metabolic pathways, its function as a biomarker, and its potential involvement in cellular signaling. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this intriguing molecule.

Physicochemical Properties

This compound is a straight-chain saturated dicarboxylic acid with the chemical formula HOOC(CH₂)₁₂COOH.[1] Its structure imparts amphipathic properties, with two polar carboxylic acid groups at either end of a long, nonpolar hydrocarbon chain.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₆O₄ | [2] |

| Molecular Weight | 258.35 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 1,12-Dodecanedicarboxylic acid | [2] |

| Water Solubility | 0.036 g/L | [3] |

| logP | 3.63 | [3] |

Metabolic Pathways of this compound

This compound is primarily a product of the ω-oxidation of long-chain fatty acids, followed by peroxisomal β-oxidation.[4]

ω-Oxidation of Fatty Acids

The initial step in the formation of dicarboxylic acids is the ω-oxidation of monocarboxylic fatty acids. This process occurs in the endoplasmic reticulum and is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies. These enzymes introduce a hydroxyl group at the terminal (ω) carbon of the fatty acid, which is subsequently oxidized to a carboxylic acid, forming a dicarboxylic acid.

Peroxisomal β-Oxidation of Dicarboxylic Acids

Once formed, this compound is transported into the peroxisome for catabolism via β-oxidation. This pathway involves a series of enzymatic reactions that sequentially shorten the dicarboxylic acid chain by two carbons per cycle, releasing acetyl-CoA.

The key enzymes involved in the peroxisomal β-oxidation of long-chain dicarboxylic acids are:

-

ABCD3 (PMP70): A peroxisomal membrane protein responsible for transporting long-chain dicarboxylic acids into the peroxisome.[4]

-

Acyl-CoA Oxidase 1 (ACOX1): Catalyzes the first and rate-limiting step of β-oxidation, the dehydrogenation of the dicarboxylyl-CoA.[4]

-

L-Bifunctional Protein (EHHADH) and D-Bifunctional Protein (HSD17B4): These enzymes exhibit both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[4]

-

Peroxisomal Thiolases (SCPx and ACAA1): Catalyze the final step, the thiolytic cleavage of 3-ketoacyl-CoA to yield a chain-shortened dicarboxylyl-CoA and acetyl-CoA.[4]

This compound as a Biomarker

Elevated levels of this compound in biological fluids have been associated with several pathological conditions, making it a valuable biomarker.

Organic Anion-Transporting Polypeptide (OATP) Activity

This compound has been identified as an endogenous biomarker for assessing the activity of hepatic organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3.[5][6] These transporters are crucial for the hepatic uptake of a wide range of endogenous compounds and xenobiotics, including many drugs. Inhibition of OATPs can lead to significant drug-drug interactions (DDIs). Monitoring plasma concentrations of this compound can provide a non-invasive method to evaluate the potential of a new drug candidate to cause OATP-mediated DDIs.[5]

Metabolic Disorders

Dicarboxylic aciduria, the increased excretion of dicarboxylic acids in urine, is a hallmark of several metabolic disorders.[7] This condition can arise from impaired mitochondrial fatty acid β-oxidation or an overload of the fatty acid oxidation pathways. While not specific to a single disorder, elevated urinary this compound can be indicative of underlying metabolic dysfunction.

Liver Disease

Recent studies have highlighted a significant increase in salivary and serum levels of this compound in patients with drug-induced liver injury (DILI).[8] This suggests that impaired hepatic fatty acid metabolism is a feature of DILI and that this compound could serve as a non-invasive diagnostic biomarker for this condition.[8] Furthermore, altered levels of dicarboxylic acids have been observed in non-alcoholic fatty liver disease (NAFLD).[9][10]

Cardiovascular Disease

Epidemiological studies have suggested a positive correlation between plasma levels of this compound and an increased risk of cardiovascular disease.[1] The underlying mechanisms are still under investigation but may be related to alterations in lipid metabolism and inflammatory pathways. Bempedoic acid, a dicarboxylic acid derivative, is a clinically approved lipid-lowering agent, highlighting the therapeutic potential of targeting this class of molecules in cardiovascular disease.[11]

Quantitative Data on this compound Levels

The concentration of this compound in biological fluids can vary depending on the physiological or pathological state.

| Biological Matrix | Condition | Concentration Range | Reference |

| Human Plasma | Standard Curve for Assay | 2.5 - 1000 nM | [5] |

| Human Blood | Infant with 3-Hydroxydicarboxylic aciduria | 0.088 - 3.4 µM | |

| Human Saliva | Drug-Induced Liver Injury | Significantly increased vs. healthy controls | [8] |

Note: Comprehensive data on the normal range of this compound in healthy adult plasma and urine is still emerging. The provided data represents either analytical ranges or levels in specific pathological conditions.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the bioanalysis of this compound in human plasma.[5]

1. Sample Preparation:

-

To 50 µL of human plasma, add an internal standard solution (e.g., a stable isotope-labeled version of this compound).

-

Perform protein precipitation by adding 200 µL of acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is suitable for separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

-

3. Quantification:

-

Construct a calibration curve using known concentrations of this compound in a surrogate matrix (e.g., charcoal-stripped plasma).

-

Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Cell-Based OATP1B1 Substrate Assay

This protocol provides a general framework for assessing whether a compound, such as this compound, is a substrate of the OATP1B1 transporter using a cell-based assay.[8][12][13]

1. Cell Culture:

-

Use a cell line stably overexpressing the OATP1B1 transporter (e.g., HEK293-OATP1B1) and a corresponding mock-transfected cell line as a negative control.

-

Culture the cells in appropriate media and conditions until they reach a suitable confluency for the assay.

2. Uptake Assay:

-

Seed the OATP1B1-expressing and mock cells into a multi-well plate (e.g., 24- or 96-well).

-

On the day of the assay, wash the cells with a pre-warmed uptake buffer.

-

Incubate the cells with a solution containing this compound at a defined concentration in the uptake buffer for a specific time period (e.g., 5-30 minutes) at 37°C.

-

To determine if the uptake is transporter-mediated, include a control group where the OATP1B1-expressing cells are co-incubated with a known OATP1B1 inhibitor (e.g., rifampicin).

-

Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells to release the intracellular contents.

3. Analysis:

-

Quantify the intracellular concentration of this compound in the cell lysates using a validated analytical method, such as LC-MS/MS.

-

Calculate the net uptake by subtracting the amount of this compound in the mock cells from that in the OATP1B1-expressing cells.

-

A compound is typically considered a substrate if the uptake ratio (OATP1B1-expressing cells / mock cells) is ≥ 2 and the uptake is significantly inhibited (e.g., ≥ 50%) by a known OATP1B1 inhibitor.[8]

Potential Role in Gene Regulation

Long-chain fatty acids and their derivatives are known to act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs), which are key regulators of lipid metabolism and inflammation.[4][14] While direct binding and activation of these receptors by this compound have not been extensively characterized, its structural similarity to other fatty acid ligands suggests a potential role in modulating the activity of these transcription factors.

Activation of PPARα, for instance, leads to the upregulation of genes involved in fatty acid oxidation, including those in the peroxisomal pathway.[4] It is plausible that this compound, or its metabolites, could participate in a feedback loop to regulate its own metabolism and that of other lipids through PPARα signaling. Further research is needed to elucidate the specific interactions between this compound and nuclear receptors and to identify its downstream target genes.

Conclusion and Future Directions

This compound has emerged as a significant metabolite with diverse biological roles, extending beyond its function as a simple catabolic intermediate. Its utility as a biomarker for OATP activity, metabolic disorders, and liver disease is becoming increasingly evident. The metabolic pathways involved in its synthesis and degradation are well-defined, providing a basis for understanding its regulation.

Future research should focus on several key areas:

-

Quantitative Profiling: Establishing robust reference ranges for this compound in various biological matrices from healthy and diseased populations will be crucial for its clinical application as a biomarker.

-

Nuclear Receptor Interactions: Elucidating the direct interactions of this compound with nuclear receptors such as PPARs and LXRs will provide a deeper understanding of its role in regulating gene expression and cellular metabolism.

-

Therapeutic Potential: Given the success of dicarboxylic acid derivatives like bempedoic acid, further investigation into the therapeutic modulation of this compound levels or its signaling pathways may open new avenues for the treatment of metabolic and cardiovascular diseases.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound | C14H26O4 | CID 13185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB022293) - FooDB [foodb.ca]

- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Organic Anion Transporting Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. researchgate.net [researchgate.net]

- 10. Bempedoic acid for nonalcoholic fatty liver disease: evidence and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Clinical Efficacy and Safety of Bempedoic Acid in Patients at Elevated Risk of Cardiovascular Disease: A Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a Cell-Based High-Throughput Assay to Screen for Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fatty acid regulation of gene expression. Transcriptional and post-transcriptional mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Tetradecanedioic Acid for Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of high-purity Tetradecanedioic acid (TDDA), a saturated long-chain dicarboxylic acid with increasing significance in research and pharmaceutical development. This document outlines commercial supplier specifications, analytical methodologies for purity determination, and insights into its biological roles and potential applications.

Commercial Availability and Specifications of High-Purity this compound

A variety of chemical suppliers offer high-purity this compound, typically with purities exceeding 98%. For research and drug development purposes, where consistency and minimal impurities are critical, selecting a supplier with comprehensive analytical documentation is paramount. Below is a comparative table summarizing the specifications from prominent commercial vendors.

| Supplier | Purity Specification | Melting Point (°C) | Analytical Methods Provided |

| Sigma-Aldrich | 99% | 124-127 | Not specified on product page |

| Thermo Scientific Chemicals | 98% | 124-127 | Not specified on product page |

| MedChemExpress | 99.78% | Not specified | HPLC, 1H NMR, LCMS |

| Ataman Kimya | 99% | 124-127 | Not specified on product page |

| Simson Pharma Limited | High Purity (unspecified %) | Not specified | Certificate of Analysis provided |

| Chem-Impex | ≥ 98% | 124 - 129 | Not specified on product page |

| Amerigo Scientific | 99% | Not specified | Not specified |

| Larodan | >98% | Not specified | Certificate of Analysis available |

Note: The availability of detailed analytical data, such as Certificates of Analysis (CoA), can vary. It is recommended to request this documentation from suppliers to gain insights into the specific impurity profile of a given batch. A sample Certificate of Analysis from MedChemExpress for their 99.78% pure this compound indicates the use of HPLC for purity assessment, alongside ¹H NMR and LCMS for structural confirmation.[1][2]

Analytical Methodologies for Purity Determination

Ensuring the purity of this compound is crucial for its application in sensitive research and pharmaceutical contexts. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a common and reliable method for determining the purity of dicarboxylic acids like this compound. While specific column and mobile phase conditions may vary, a general approach is outlined below. Although gas chromatography is a primary technique for fatty acid analysis, HPLC is valuable for separating geometrical isomers.[3]

Experimental Protocol: Purity Determination by RP-HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to ensure the separation of this compound from any potential impurities.

-

Detection: UV detection at a wavelength where the carboxylic acid functional group absorbs, typically around 210 nm.

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., methanol or a mixture of the mobile phase components).

-

Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of fatty acids and their derivatives. For non-volatile compounds like dicarboxylic acids, derivatization is often necessary to increase their volatility.

Experimental Protocol: Purity Analysis by GC-MS

-

Derivatization: The carboxylic acid groups of this compound are typically esterified, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) esters.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample. The program typically starts at a lower temperature and is ramped up to a higher temperature.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectra can be used to identify the derivatized this compound and any impurities by comparing them to spectral libraries (e.g., NIST).[4]

-

Data Analysis: The purity is determined by the relative peak area of the derivatized this compound in the total ion chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for the structural elucidation and purity assessment of organic molecules, including this compound.

Experimental Protocol: Structural and Purity Analysis by NMR

-

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable pH adjustment).

-

Instrumentation: A high-field NMR spectrometer.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methylene protons of the long aliphatic chain and the acidic protons of the carboxylic acid groups. The integration of these signals can be used to confirm the structure and identify any proton-containing impurities.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming its structure.

-

Purity Assessment: Quantitative NMR (qNMR) can be used for a precise determination of purity by comparing the integral of a characteristic signal from the analyte to that of a certified internal standard of known concentration.

Biological Role and Signaling Pathways

This compound is an endogenous metabolite found in various organisms.[5] As a long-chain dicarboxylic acid, it is involved in fatty acid metabolism.[6][7] While specific signaling pathways directly initiated by this compound are not extensively characterized, the broader class of dicarboxylic acids is recognized for its role in cellular signaling, particularly in the context of metabolic regulation.

Dicarboxylic acids can be produced through the ω-oxidation of fatty acids, a pathway that becomes more prominent under conditions of high lipid load or when mitochondrial β-oxidation is impaired.[8] These dicarboxylic acids can then be further metabolized through peroxisomal β-oxidation.[8]

Recent research suggests that medium-chain dicarboxylic acids can act as signaling molecules by activating specific receptors. For instance, azelaic acid and suberic acid have been shown to activate the olfactory receptor Olfr544, which is expressed in metabolic tissues and can influence cellular energy metabolism.[9] This suggests a potential for dicarboxylic acids to act as ligands for receptors involved in metabolic sensing and signaling.

Furthermore, dicarboxylic acids, as intermediates in or products of metabolic pathways, can influence cellular redox states and the abundance of other signaling molecules, thereby indirectly affecting signaling cascades.[10] In some bacteria, dicarboxylic acid transporters have been shown to interact with sensor kinases, indicating a role in signal transduction pathways that sense the extracellular environment.[11]

Below is a conceptual diagram illustrating the potential involvement of a dicarboxylic acid, such as this compound, in a generalized cellular signaling context based on the roles of related molecules.

Applications in Research and Drug Development

The high purity of this compound makes it a valuable molecule for various applications in scientific research and the pharmaceutical industry.

-

Drug Delivery: Long-chain dicarboxylic acids are explored for their potential in creating biodegradable polymers for controlled-release drug delivery systems. Their amphiphilic nature can be exploited in the formation of nanoparticles or micelles for encapsulating therapeutic agents.

-

Biomarker Research: this compound has been investigated as a potential endogenous biomarker for assessing the activity of organic anion-transporting polypeptides (OATPs), which are important in drug-drug interactions.[1]

-

Metabolic Studies: As a metabolic intermediate, isotopically labeled this compound can be used as a tracer in studies of fatty acid metabolism and related disorders.

-

Material Science: It serves as a monomer in the synthesis of polyamides and polyesters, contributing to the development of novel biomaterials with specific properties.

Below is a workflow diagram illustrating a typical experimental process for evaluating a novel polymer based on this compound for drug delivery applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. hplc.eu [hplc.eu]

- 4. Tetradecanoic acid [webbook.nist.gov]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0000872) [hmdb.ca]

- 7. Showing Compound this compound (FDB022293) - FooDB [foodb.ca]

- 8. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of organic acids in the integration of cellular redox metabolism and mediation of redox signaling in photosynthetic tissues of higher plants. | University of Kentucky College of Arts & Sciences [neuroscience.as.uky.edu]

- 11. The E. coli dicarboxylic acid transporters DauA act as a signal transducer by interacting with the DctA uptake system - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Overview of Tetradecanedioic Acid Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanedioic acid (TDDA), a 14-carbon α,ω-dicarboxylic acid, has transitioned from a specialty chemical primarily of interest in polymer science to a molecule of significant focus in metabolic research and drug development. This technical guide provides a comprehensive overview of the historical progression of research into this compound, detailing its synthesis, industrial applications, and evolving role in biology.

Historical Perspective and Key Milestones